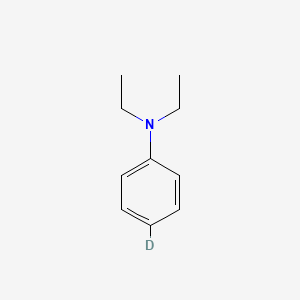

4-deuterio-N,N-diethylaniline

Description

4-Deuterio-N,N-diethylaniline is a deuterated derivative of N,N-diethylaniline, where the hydrogen atom at the 4-position of the aromatic ring is replaced by deuterium. This tertiary aromatic amine is characterized by its electron-rich aromatic ring and bulky diethyl substituents on the nitrogen atom, which influence its reactivity, solubility, and molecular interactions. N,N-diethylaniline is widely utilized as a solvent in Claisen rearrangements (boiling point = 216°C) due to its high thermal stability and polarity . Its deuterated counterpart is expected to retain these properties but with modified vibrational and kinetic behaviors due to isotopic substitution.

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

150.24 g/mol |

IUPAC Name |

4-deuterio-N,N-diethylaniline |

InChI |

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i5D |

InChI Key |

GGSUCNLOZRCGPQ-UICOGKGYSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)N(CC)CC |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Dealkylation

N,N-Diethylaniline and N,N-dimethylaniline exhibit similar total N-dealkylation rates despite differences in steric bulk. This is attributed to the aminium radical mechanism, where N-demethylation is kinetically favored due to the higher acidity of methyl protons compared to ethyl .

Substitution Reactions

N,N-Diethylaniline forms stable Reinecke salt analogs (e.g., [Cr(NCS)₄(N,N-diethylaniline)₂]) with anhydrous K₃[Cr(NCS)₆], demonstrating its strong ligand properties. In contrast, N,N-dimethylaniline forms analogous complexes but with distinct solubility profiles .

Claisen Rearrangement

N,N-Diethylaniline’s high boiling point and polarity make it an ideal solvent for Claisen rearrangements, achieving yields >80% for allylated biphenols . Substituting it with lower-boiling amines (e.g., N,N-dimethylaniline) would require pressurized conditions.

Triazine Derivatives

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline serves as a planar push-pull chromophore in fluorescent triazine derivatives. Its extended conjugation and electron-donating diethyl groups enhance intramolecular charge transfer (ICT), achieving quantum yields of 0.106–0.383 .

Chromogen in Bioassays

4-Amino-N,N-diethylaniline sulfate is a stable chromogen in the FORD assay, forming a radical cation detectable at 505 nm. Its dimethyl analog shows similar reactivity but may differ in kinetic stability due to steric effects .

Molecular Interactions and Solvent Effects

N,N-Diethylaniline exhibits unique excess volume (Vᴇ) and isentropic compressibility (Dⱼₛ) behaviors in binary mixtures:

- With Cyclopentanone: Negative Vᴇ (-1.2 cm³/mol) and Dⱼₛ due to dipole-dipole interactions and interstitial accommodation .

- With Cyclohexanone: Positive Vᴇ (+2.5 cm³/mol) and Dⱼₛ due to repulsive forces from increased ketone polarizability .

These interactions are less pronounced in N,N-dimethylaniline due to its smaller molar volume.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.